molecular formula C11H11NO2 B1298529 methyl 2-(1H-indol-1-yl)acetate CAS No. 33140-80-6

methyl 2-(1H-indol-1-yl)acetate

Cat. No. B1298529
CAS RN: 33140-80-6
M. Wt: 189.21 g/mol
InChI Key: FSWMODFYWAQRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1H-indol-1-yl)acetate is a compound that can be associated with a variety of chemical reactions and possesses interesting properties due to its indole core. Indole derivatives are known for their biological activity and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the reaction of indole with ethyl bromocyanoacetate in the presence of benzothiazole derivatives can lead to novel compounds such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, which are confirmed by spectroscopic methods . Additionally, indole derivatives can be synthesized by condensation reactions, as seen with the formation of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives . Another approach involves the sequential reaction of amino acid methyl esters with indole-2-ylmethyl acetates to produce 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones .

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed using various spectroscopic techniques. For example, the structures of novel compounds synthesized from indole derivatives are confirmed by 1H-NMR, 13C-NMR, infrared, elemental analyses, and mass spectroscopy . The crystal structure of related compounds, such as methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, can also be determined, providing insight into the molecular conformation and potential reactivity .

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. Regioselective addition of aromatic amines to the α-position of the activated exocyclic C=C bond of indole-derived acetates has been observed, leading to the formation of 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates . This demonstrates the reactivity of the indole moiety and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents on the indole ring can significantly affect properties such as solubility, melting point, and reactivity. The antioxidant activity of indole derivatives, for example, can be considerable, with some compounds showing remarkable activity at low concentrations due to the presence of halogens on the phenyl ring . These properties are essential for the development of new antioxidant agents and other pharmaceutical applications.

Scientific Research Applications

Novel Oxidations and Functionalizations

  • Methyl 2-(1H-indol-1-yl)acetate derivatives have been studied for novel oxidation reactions. For instance, Morales-Ríos et al. (1993) explored the oxidation versus nitration of indole derivatives, leading to functionalized 2-hydroxyindolenines, a unique class of compounds with potential applications in synthetic chemistry (Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993).

Regioselective Additions and Syntheses

  • Research by Koz’minykh et al. (2006) demonstrated regioselective addition of aromatic amines to 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates, leading to the formation of methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates. This study highlights the chemical versatility of indole derivatives in organic synthesis (Koz’minykh et al., 2006).

Corrosion Inhibition Applications

  • Missoum et al. (2013) synthesized derivatives of methyl 2-(1H-indol-1-yl)acetate and evaluated their effectiveness as corrosion inhibitors for C38 steel in hydrochloric acid. Their findings suggest potential industrial applications for these compounds in protecting metals against corrosion (Missoum et al., 2013).

Biological Activity and Synthesis

  • Muralikrishna et al. (2014) focused on synthesizing and characterizing compounds derived from 1H-indol-1-yl acetate, demonstrating their antimicrobial activities. Such studies underscore the relevance of these compounds in the development of new pharmaceuticals (Muralikrishna et al., 2014).

Future Directions

Indole derivatives, including methyl 2-(1H-indol-1-yl)acetate, continue to attract attention due to their wide-ranging biological activity . Future research may focus on the development of new synthetic methods and the exploration of their therapeutic potential .

properties

IUPAC Name

methyl 2-indol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11(13)8-12-7-6-9-4-2-3-5-10(9)12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWMODFYWAQRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359507
Record name methyl 2-(1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(1H-indol-1-yl)acetate

CAS RN

33140-80-6
Record name methyl 2-(1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(1H-indol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

NaH (0.6 g, 15.0 mmol.) was added, while cooling with ice, to a solution of indole (1.17 g, 10.0 mmol.) and bromoacetic acid methyl ester (1.43 ml, 15 mmol.) in DMF. (20 ml), and stirring was carried out for 24 h at RT. For working up, water (50 ml) was added to the mixture, and extraction was carried out with EE (5×20 ml). The combined extracts were dried, filtered and concentrated. Chromatography with EE/cyclohexane (1:7) yielded 1.17 g of indol-1-yl-acetic acid methyl ester in the form of a colourless oil. These 1.17 g (6.18 mmol.) were dissolved in abs. methanol (100 ml); KOH (382 mg, 6.8 mmol.) was added and the mixture was heated at reflux for 2 h. For working up, the mixture was concentrated, water (20 ml) was added to the residue, the pH was adjusted to 4 with 1M HCl and the resulting solid was filtered off with suction. Indol-1-ylacetic acid was obtained in a yield of 0.96 g (white solid, m.p. 128–130° C.).
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

This compound was prepared from indole and methyl bromoacetate by the method described in Example 10, part i. The reaction mixture was worked up by concentrating in vacuo, diluting with water and extracting with ethyl acetate (3x). The combined extracts were washed with water (3x) and brine, dried and evaporated to an oil. The residue was purified by chromatography on flash silica eluting with petroleum spirit 40°-60° C.--diethyl ether (5:1, 2:1) to give the product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(1H-indol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-(1H-indol-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-(1H-indol-1-yl)acetate
Reactant of Route 4
methyl 2-(1H-indol-1-yl)acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-(1H-indol-1-yl)acetate
Reactant of Route 6
Reactant of Route 6
methyl 2-(1H-indol-1-yl)acetate

Citations

For This Compound
1
Citations
Y Wang, Y Mu, X Hu, C Zhang, Y Gao… - Journal of Agricultural …, 2022 - ACS Publications
As a continuous effort toward developing novel and highly efficient agrochemicals for integrated management of crop pathogens, two series of oxime ester derivatives from indole and …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.